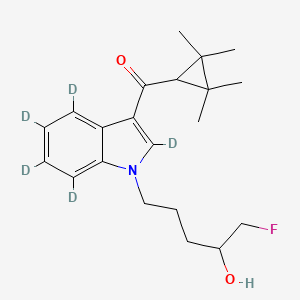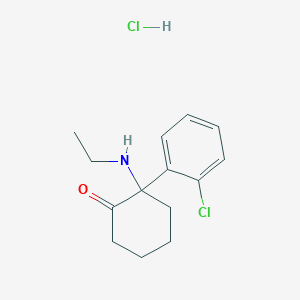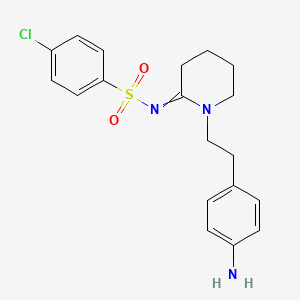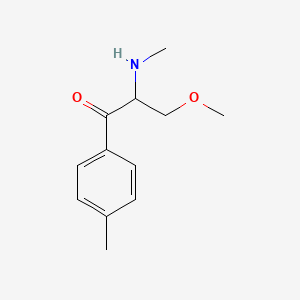
Mexedrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mexedrone, also known as 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one, is a synthetic cathinone that belongs to the class of stimulant and entactogen drugs. It is structurally related to mephedrone, with the primary difference being the presence of a methoxy group at the alpha position. This compound has been sold online as a designer drug and has gained attention due to its psychoactive effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mexedrone can be synthesized through a multi-step process starting from 4-methylpropiophenone. The general synthetic route involves the following steps:
Bromination: 4-methylpropiophenone is brominated to form 2-bromo-4’-methylpropiophenone.
Amination: The brominated intermediate is then reacted with methylamine to form 2-(methylamino)-1-(4-methylphenyl)propan-1-one.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of batch reactors equipped with temperature control systems, reflux condensers, and other necessary equipment to ensure efficient and safe production. The reaction conditions are carefully monitored to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Mexedrone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference standard in analytical chemistry for the identification and characterization of synthetic cathinones.
Biology: Investigated for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Studied for its potential therapeutic effects and risks associated with its psychoactive properties.
Industry: Utilized in the development of new psychoactive substances and as a model compound for studying the metabolism of synthetic cathinones
Mecanismo De Acción
Mexedrone acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a weak serotonin releasing agent. It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission. The molecular targets include serotonin, norepinephrine, and dopamine transporters. The pathways involved are primarily related to the modulation of monoamine neurotransmission .
Comparación Con Compuestos Similares
Mexedrone is structurally similar to other synthetic cathinones such as:
Mephedrone: Both compounds share a similar core structure, but this compound has a methoxy group at the alpha position, making it less potent as a stimulant.
4-Methylcathinone: Similar in structure but lacks the methoxy group, resulting in different pharmacological properties.
4-Methylbuphedrone: Another related compound with variations in the substitution pattern on the phenyl ring
This compound’s uniqueness lies in its specific substitution pattern, which influences its pharmacological profile and metabolic pathways. Its methoxy group at the alpha position differentiates it from other cathinones and affects its interaction with monoamine transporters .
Propiedades
Número CAS |
2166915-02-0 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3/h4-7,11,13H,8H2,1-3H3 |
Clave InChI |
JHGDCSPZKQLBOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(COC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


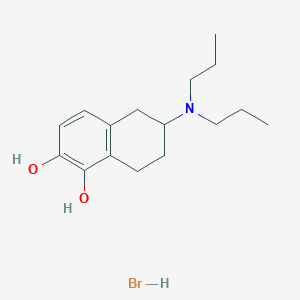
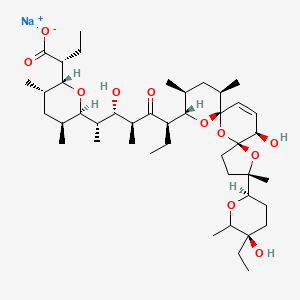
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid](/img/structure/B10764466.png)
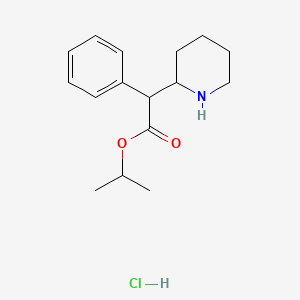
![(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one](/img/structure/B10764482.png)

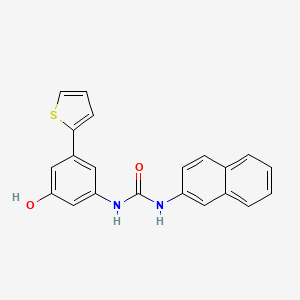
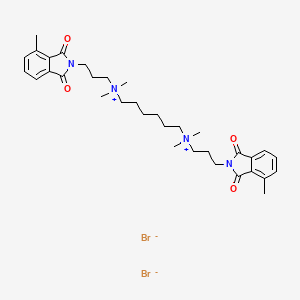
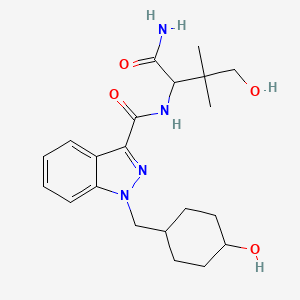
![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
